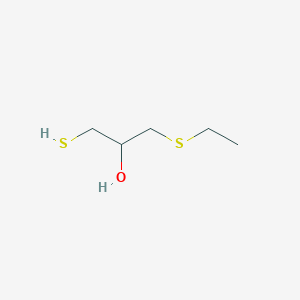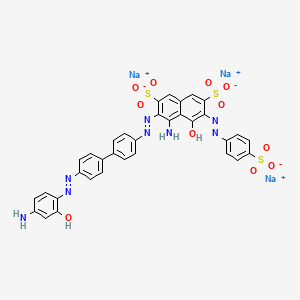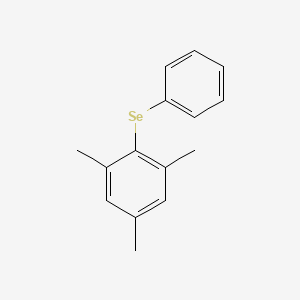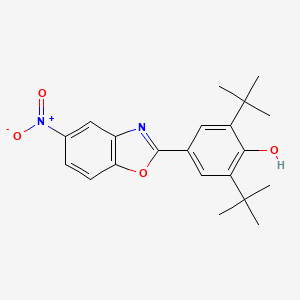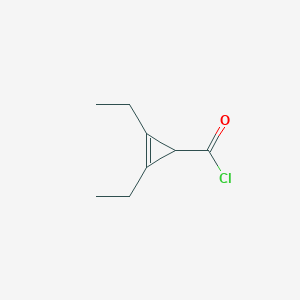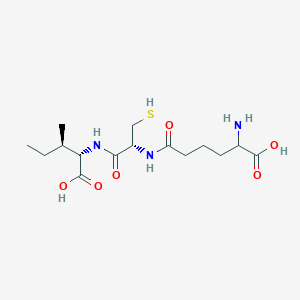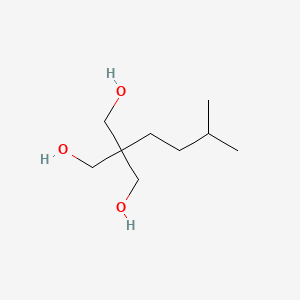
2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol is an organic compound that belongs to the class of alcohols It features a propane backbone with hydroxymethyl and 3-methylbutyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylmagnesium bromide with formaldehyde, followed by a reduction step using a reducing agent such as lithium aluminum hydride. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using strong reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving alcohol metabolism.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol depends on its specific application. In biochemical contexts, it may interact with enzymes involved in alcohol metabolism, affecting various metabolic pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,2-diol: Similar structure but different hydroxyl group positioning.
2-(Hydroxymethyl)-2-(3-methylbutyl)butane-1,3-diol: Different carbon backbone.
2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness
2-(Hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol is unique due to its specific arrangement of hydroxyl and alkyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
82515-53-5 |
|---|---|
分子式 |
C9H20O3 |
分子量 |
176.25 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-2-(3-methylbutyl)propane-1,3-diol |
InChI |
InChI=1S/C9H20O3/c1-8(2)3-4-9(5-10,6-11)7-12/h8,10-12H,3-7H2,1-2H3 |
InChI 键 |
ITWHYNAZVKJPJV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC(CO)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


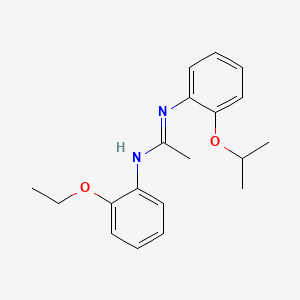
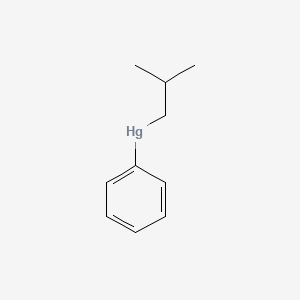

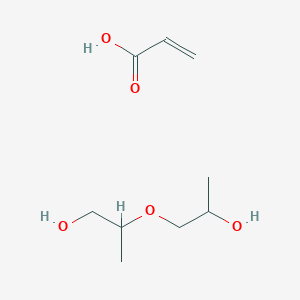
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
